H-Lys(Z)-Pro-OMe trifluoroacetate

Description

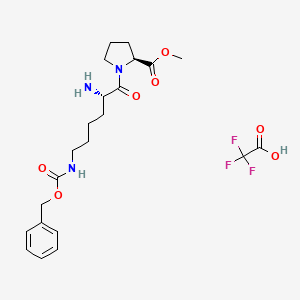

The compound H-Lys(Z)-Pro-OMe trifluoroacetate (B77799) is a specialized chemical entity primarily utilized within the field of peptide chemistry. As a dipeptide, it consists of two amino acids, lysine (B10760008) (Lys) and proline (Pro), linked by a peptide bond. Its structure is further defined by specific chemical modifications: the lysine side chain's epsilon-amino group is protected by a benzyloxycarbonyl (Z) group, the C-terminus of proline is protected as a methyl ester (OMe), and the N-terminal amine of lysine is protonated and paired with a trifluoroacetate (TFA) counter-ion. This precise arrangement of protecting groups makes it a valuable intermediate for the synthesis of more complex peptides.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H30F3N3O7 |

|---|---|

Molecular Weight |

505.5 g/mol |

IUPAC Name |

methyl (2S)-1-[(2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H29N3O5.C2HF3O2/c1-27-19(25)17-11-7-13-23(17)18(24)16(21)10-5-6-12-22-20(26)28-14-15-8-3-2-4-9-15;3-2(4,5)1(6)7/h2-4,8-9,16-17H,5-7,10-14,21H2,1H3,(H,22,26);(H,6,7)/t16-,17-;/m0./s1 |

InChI Key |

QLJKXVRIDFDQFV-QJHJCNPRSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for H Lys Z Pro Ome Trifluoroacetate

Strategies for Dipeptide Bond Formation Involving H-Lys(Z)-Pro-OMe

The creation of the lysine-proline dipeptide bond is a central step in the synthesis of H-Lys(Z)-Pro-OMe trifluoroacetate (B77799). This can be accomplished using either solution-phase or solid-phase methodologies, with the choice often depending on the scale of the synthesis and the desired purity of the final product.

Solution-Phase Synthesis Approaches for H-Lys(Z)-Pro-OMe

Solution-phase peptide synthesis offers a classical and versatile approach for the preparation of H-Lys(Z)-Pro-OMe. This method involves the coupling of protected amino acid derivatives in a suitable organic solvent. The key advantage of solution-phase synthesis is the ability to purify and characterize intermediates at each step, ensuring the quality of the final dipeptide.

A typical solution-phase synthesis would involve the reaction of an N-terminally protected lysine (B10760008) derivative, such as Fmoc-Lys(Z)-OH, with proline methyl ester hydrochloride (H-Pro-OMe·HCl). The coupling reaction is facilitated by a coupling reagent and often an additive to suppress racemization. Following the coupling, the N-terminal protecting group (e.g., Fmoc) is removed to yield the desired dipeptide. Convergent solution-phase strategies, where peptide fragments are synthesized and then coupled, can also be employed for more complex peptides containing this dipeptide unit. sci-hub.senih.gov

Challenges in solution-phase synthesis include the potential for side reactions and the need for purification after each step. The solubility of the growing peptide chain can also become an issue. sci-hub.se However, for the synthesis of a dipeptide like H-Lys(Z)-Pro-OMe, these challenges are generally manageable.

Solid-Phase Peptide Synthesis (SPPS) Compatibility and Integration for H-Lys(Z)-Pro-OMe Fragments

Solid-phase peptide synthesis (SPPS) is a widely used method for the efficient assembly of peptides. rsc.org The synthesis of a peptide containing the H-Lys(Z)-Pro-OMe fragment is compatible with standard SPPS protocols, particularly those utilizing Fmoc chemistry. In this approach, the peptide is assembled sequentially on a solid support, such as a polystyrene resin. rsc.orgyoutube.com

The general steps for integrating the H-Lys(Z)-Pro-OMe fragment into a larger peptide via SPPS are as follows:

The C-terminal amino acid of the desired peptide is attached to the solid support.

The N-terminal protecting group (typically Fmoc) is removed.

The next amino acid in the sequence, in this case, a protected proline derivative, is coupled to the free amine on the resin.

This deprotection and coupling cycle is repeated. To incorporate the Lys(Z) residue, Fmoc-Lys(Z)-OH would be coupled to the resin-bound proline.

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin. This cleavage is typically performed using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water. nih.gov This process also removes the side-chain protecting groups, except for the Z-group on lysine if desired, and results in the peptide being in its trifluoroacetate salt form.

Peptide Coupling Reagents and Activating Additives in H-Lys(Z)-Pro-OMe Formation

The formation of the peptide bond between the carboxyl group of the protected lysine and the amino group of proline methyl ester is a thermodynamically unfavorable process that requires an activating agent, known as a coupling reagent. creative-peptides.com These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amino group. uni-kiel.deuniurb.it To minimize side reactions, particularly racemization, coupling reagents are often used in conjunction with additives. uni-kiel.debachem.com

Carbodiimides are a class of widely used and cost-effective coupling reagents. uni-kiel.de

Dicyclohexylcarbodiimide (B1669883) (DCC) was one of the first carbodiimides used in peptide synthesis. creative-peptides.com It is effective in promoting peptide bond formation. bachem.com However, the byproduct of the reaction, dicyclohexylurea (DCU), is largely insoluble in many organic solvents, making its removal difficult in solution-phase synthesis and rendering DCC unsuitable for SPPS. peptide.com

Diisopropylcarbodiimide (DIC) is a liquid carbodiimide (B86325) that is easier to handle than DCC. peptide.com The byproduct, diisopropylurea (DIU), is more soluble in common organic solvents used in SPPS, making DIC a more suitable choice for this methodology. peptide.compeptide.com

The use of carbodiimides alone can lead to side reactions and racemization. peptide.com Therefore, they are almost always used with a racemization-suppressing additive. uni-kiel.debachem.com

Phosphonium and uronium salt-based reagents are highly efficient coupling reagents that have become popular in both solution-phase and solid-phase peptide synthesis. bachem.com

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is a potent coupling reagent that minimizes racemization and side reactions like the dehydration of asparagine and glutamine residues. peptide.com However, a significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). peptide.com

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely used and highly efficient coupling reagent, particularly for the synthesis of longer peptides. creative-peptides.com It forms stable active esters that reduce the likelihood of side reactions. peptide.com

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is another highly effective coupling reagent, often used for difficult couplings, including those involving sterically hindered or N-methylated amino acids. bachem.com

These reagents are generally used in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com

Additives are crucial in peptide synthesis to enhance coupling efficiency and, most importantly, to suppress racemization. uni-kiel.de

1-Hydroxybenzotriazole (B26582) (HOBt) has been a widely used additive in conjunction with carbodiimides for decades. bachem.com It reacts with the activated carboxyl group to form an active ester, which then reacts with the amine component, minimizing the risk of racemization. peptide.com However, due to its potentially explosive nature, its use has become more restricted. bachem.comgoogle.com

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) has emerged as a safer and highly effective alternative to HOBt. biosyn.comresearchgate.net It is non-explosive and has been shown to be superior to HOBt in suppressing racemization and improving coupling efficiency in many cases. biosyn.comresearchgate.netnih.gov Oxyma Pure can be used with carbodiimides like DIC and has demonstrated excellent performance in both solution-phase and solid-phase synthesis. peptide.comresearchgate.net

The choice of coupling reagent and additive for the synthesis of H-Lys(Z)-Pro-OMe trifluoroacetate will depend on the specific synthetic strategy (solution-phase vs. solid-phase) and the desired balance between cost, efficiency, and safety.

Stereochemical Control and Minimization of Epimerization in H-Lys(Z)-Pro-OMe Synthesis

A significant challenge in peptide synthesis is the prevention of epimerization, the change in configuration at a single stereogenic center. nih.gov This side reaction can compromise the biological activity of the final peptide. dntb.gov.ua The primary mechanisms leading to loss of stereochemical integrity are oxazolone (B7731731) formation and direct Hα abstraction. nih.govmdpi.com

Mechanistic Understanding of Racemization via Oxazolone Formation

The most common pathway for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate. mdpi.comslideshare.net This occurs when the carboxyl group of an Nα-acylated amino acid is activated for coupling. The activated carboxyl group can be attacked intramolecularly by the oxygen of the Nα-acyl group, forming the oxazolone ring. mdpi.com

The α-proton of the oxazolone is significantly more acidic (pKa ≈ 9) than that of the corresponding amino acid derivative, making it susceptible to abstraction by a base. acs.org This deprotonation results in a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers, and thus racemization. slideshare.netacs.org The stability and lifetime of the oxazolone intermediate directly impact the extent of racemization. slideshare.net

Several factors influence the rate of oxazolone formation and subsequent racemization, including the nature of the activating group, the solvent, and the presence of additives. slideshare.netu-tokyo.ac.jp Strong activation of the carboxyl group increases the likelihood of oxazolone formation. slideshare.net

Base-Mediated Direct Hα Abstraction Pathways

A second, albeit generally less prevalent, mechanism for epimerization is the direct abstraction of the α-proton (Hα) from the activated amino acid residue by a base. nih.govnih.gov This pathway is more significant for amino acid residues with electron-withdrawing groups in their side chains, which increase the acidity of the Hα. nih.gov The resulting carbanion can then be reprotonated to yield a mixture of stereoisomers. nih.gov

The choice of base is critical in mitigating this pathway. Sterically hindered tertiary bases are often employed in peptide synthesis to minimize the direct abstraction of the α-hydrogen. nih.gov In contrast, less hindered bases can more readily access and abstract the α-proton, increasing the risk of racemization. nih.gov

Influence of Reaction Conditions and Additives on Stereochemical Purity of H-Lys(Z)-Pro-OMe

The stereochemical purity of H-Lys(Z)-Pro-OMe is highly dependent on the specific reaction conditions and the use of additives during the coupling step.

Reaction Conditions:

Temperature: Lowering the reaction temperature generally reduces the rate of epimerization. u-tokyo.ac.jp

Solvent: Polar solvents can increase the rate of epimerization. u-tokyo.ac.jp For instance, DMF has been shown to increase the rate of epimerization compared to less polar solvents. u-tokyo.ac.jp

Base: The choice and amount of base are crucial. The use of sterically hindered bases, such as 2,4,6-trimethylpyridine (B116444) (TMP) or collidine, can significantly reduce racemization. nih.govresearchgate.net

Additives: The addition of certain reagents to the coupling reaction can effectively suppress racemization. These additives function by reacting with the activated carboxyl group to form an active ester, which is less prone to oxazolone formation or reacts more rapidly with the amine component. americanpeptidesociety.org

| Additive | Function | Reference |

| 1-Hydroxybenzotriazole (HOBt) | Forms active esters, reduces racemization. | americanpeptidesociety.orgpeptide.combachem.com |

| 1-Hydroxy-7-azabenzotriazole (HOAt) | Similar to HOBt, but often more effective at suppressing racemization. | mdpi.comamericanpeptidesociety.org |

| Oxyma Pure | A non-explosive HOBt alternative that is effective in suppressing racemization. | mdpi.com |

The combination of a carbodiimide coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like HOBt or HOAt is a widely used strategy to minimize epimerization. bachem.com

Protecting Group Strategies Pertinent to this compound

The synthesis of this compound relies on a robust protecting group strategy to ensure that the desired peptide bond is formed selectively and that the stereochemical integrity of the amino acids is maintained.

Z-Protection of the Lysine Side Chain (ε-Amino Group) in H-Lys(Z)-Pro-OMe

The benzyloxycarbonyl (Z) group is a well-established protecting group for the ε-amino group of lysine. peptide.com Its stability under various reaction conditions and its selective removal make it a valuable tool in peptide synthesis. peptide.com The Z-group is typically stable to the conditions used for the removal of Nα-Fmoc and Nα-Boc protecting groups, allowing for orthogonal protection strategies. peptide.combiosynth.com

Orthogonality with Nα-Protecting Group Strategies (e.g., Fmoc, Boc)

Orthogonality in protecting group strategy means that one protecting group can be removed without affecting another. biosynth.comnih.gov This is a cornerstone of modern peptide synthesis.

Fmoc/Z Orthogonality: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile Nα-protecting group. nih.govacs.org It is removed using a secondary amine, typically piperidine. nih.gov The Z-group is stable to these basic conditions, making the Fmoc/Z combination an orthogonal pair. peptide.com This allows for the selective deprotection of the Nα-amino group for peptide chain elongation while the lysine side chain remains protected.

Boc/Z Orthogonality: The tert-butyloxycarbonyl (Boc) group is an acid-labile Nα-protecting group, typically removed with trifluoroacetic acid (TFA). peptide.comopenaccesspub.org The Z-group is generally stable to the acidic conditions used for Boc removal, although prolonged exposure to strong acids can lead to its cleavage. peptide.com This quasi-orthogonality allows for the selective removal of the Boc group in the presence of a Z-protected lysine. biosynth.com

A novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been reported, which is also compatible with N-Boc groups. nih.gov This expands the versatility of orthogonal strategies in complex peptide synthesis. nih.gov

Stability and Selective Deprotection Conditions for the Z-Group in H-Lys(Z)-Pro-OMe

The benzyloxycarbonyl (Z) protecting group is a widely used amine protecting group in peptide synthesis due to its stability under various conditions and the specific methods available for its removal.

The Z-group is stable to the conditions used for the removal of other protecting groups, such as the acid-labile Boc group or the base-labile Fmoc group. This orthogonality is crucial in the synthesis of complex peptides. However, the Z-group itself can be cleaved under specific conditions, most commonly through catalytic hydrogenation. This process involves reacting the Z-protected peptide with hydrogen gas in the presence of a palladium catalyst (Pd/C). This method is generally clean and efficient, yielding the deprotected amine and toluene (B28343) as byproducts.

Table 1: Stability and Deprotection of the Z-Group

| Condition | Stability of Z-Group | Deprotection Method |

| Mild acidic conditions | Stable | Not applicable |

| Mild basic conditions | Stable | Not applicable |

| Catalytic Hydrogenation (H₂/Pd-C) | Labile | Yes |

| Strong Acidolysis (e.g., HBr/AcOH) | Labile | Yes |

Methyl Ester Protection of the Proline Carboxyl Group in H-Lys(Z)-Pro-OMe

The protection of the carboxylic acid of proline as a methyl ester is a common strategy in peptide synthesis to prevent its participation in unwanted side reactions during the coupling of the amino acid residues. cdnsciencepub.com

Esterification Methods for Proline Carboxyl Protection

Several methods exist for the esterification of proline's carboxyl group. A classic and effective method is the Fischer esterification, which involves reacting proline with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). sciencemadness.orgresearchgate.net The reaction is typically carried out by bubbling dry HCl gas through a suspension of proline in anhydrous methanol. sciencemadness.org

Another approach involves the use of thionyl chloride (SOCl₂) in methanol. researchgate.netgoogle.com This method can lead to quantitative esterification. researchgate.net More recently, methods using trimethylchlorosilane (TMSCl) in methanol have been developed, offering a facile and high-yielding route to amino acid methyl esters under mild conditions. nih.gov

Table 2: Common Esterification Methods for Proline

| Reagent | Catalyst | Key Features |

| Methanol | Hydrogen Chloride (HCl) | Classic Fischer esterification, requires anhydrous conditions. sciencemadness.org |

| Methanol | Thionyl Chloride (SOCl₂) | High reactivity, can be quantitative. researchgate.netgoogle.com |

| Methanol | Trimethylchlorosilane (TMSCl) | Mild conditions, good to excellent yields. nih.gov |

Selective Cleavage of the Methyl Ester Functionality

The selective removal of the methyl ester group is a critical step if further C-terminal modification of the peptide is required. The most common method for cleaving methyl esters is saponification, which involves treatment with a base, typically sodium hydroxide (B78521) (NaOH) in a mixture of water and an organic solvent. cdnsciencepub.com However, saponification can sometimes lead to racemization, particularly in N-methylated amino acid derivatives. cdnsciencepub.com

Alternative methods for the deprotection of methyl esters under milder conditions have been explored. For instance, the use of aluminum trichloride (B1173362) (AlCl₃) and N,N-dimethylaniline has been reported for the chemoselective cleavage of the carboxyl group of N-Fmoc-protected amino acid methyl esters, preserving the chirality of the amino acid. researchgate.netnih.gov This highlights the ongoing research into developing deprotection strategies that are both efficient and maintain the stereochemical integrity of the peptide.

Role of the Trifluoroacetate Counterion in Synthesis and Handling of H-Lys(Z)-Pro-OMe

The trifluoroacetate (TFA) counterion is frequently present in synthetic peptides, including H-Lys(Z)-Pro-OMe, as a result of the purification process. researchgate.netambiopharm.com It is often introduced during reversed-phase high-performance liquid chromatography (RP-HPLC) where trifluoroacetic acid is used as a mobile phase additive. ambiopharm.comforeveryoungpharmacy.comnih.gov

Impact on Solubility and Reactivity Profiles

The trifluoroacetate salt form of a peptide can significantly influence its physical and chemical properties. A primary advantage of the TFA salt is its ability to enhance the solubility of the peptide in various solvents, which facilitates handling and subsequent use in biochemical applications. moleculardepot.com The strong acidic nature of trifluoroacetic acid ensures that the free amino groups of the peptide, such as the N-terminus and the lysine side chain, are protonated, leading to the formation of the trifluoroacetate salt. genscript.commolecularcloud.org

However, the presence of the TFA counterion can also impact the peptide's reactivity and its secondary structure. nih.govgenscript.com The trifluoroacetate anion can interact with the peptide backbone and side chains, potentially altering the hydrogen-bonding network and influencing the peptide's conformation. nih.govgenscript.com Furthermore, residual TFA can sometimes interfere with biological assays. genscript.com In some instances, trifluoroacetylation of free amino groups has been observed as an unwanted side reaction during peptide synthesis, particularly when trifluoroacetic acid is used for cleavage from the resin support. pnas.orgnih.gov

Strategies for Salt Exchange and Counterion Manipulation

Due to the potential for TFA to interfere with biological experiments or affect peptide properties, it is often necessary to exchange the trifluoroacetate counterion for a more biocompatible one, such as acetate (B1210297) or chloride. ambiopharm.comlifetein.com Several strategies have been developed for this purpose.

One common method involves repeated lyophilization of the peptide from a solution containing a large excess of the desired acid, such as hydrochloric acid (HCl) or acetic acid. lifetein.compeptide.com For instance, to obtain the hydrochloride salt, the peptide is dissolved in a dilute HCl solution and then lyophilized. This process is often repeated multiple times to ensure complete exchange. lifetein.com

Another approach utilizes ion-exchange chromatography. peptide.comgoogle.com The peptide in its trifluoroacetate salt form is passed through an anion-exchange resin that has been pre-equilibrated with the desired counterion. The trifluoroacetate ions are retained by the resin, and the peptide is eluted with the new counterion. peptide.com Reversed-phase HPLC can also be adapted for counterion exchange by using a mobile phase containing the desired salt. nih.govlifetein.com

Table 3: Methods for Trifluoroacetate Counterion Exchange

| Method | Description | Advantages | Disadvantages |

| Repeated Lyophilization | Dissolving the peptide in a solution of the desired acid (e.g., HCl, acetic acid) and freeze-drying. lifetein.compeptide.com | Simple procedure. | May require multiple cycles for complete exchange. |

| Ion-Exchange Chromatography | Passing the peptide solution through an anion-exchange resin pre-equilibrated with the new counterion. peptide.comgoogle.com | Efficient exchange. | May require an additional purification step. |

| Reversed-Phase HPLC | Using a mobile phase containing the desired salt during purification. nih.govlifetein.com | Can be integrated into the purification process. | May require large volumes of solvent. google.com |

Purification and Isolation Methodologies for this compound

Following synthesis, the crude product contains the target compound along with unreacted starting materials, coupling reagents, and by-products. Therefore, a robust purification strategy is essential to obtain this compound of high purity. Both chromatographic and non-chromatographic techniques are employed for this purpose.

Chromatographic Techniques for Product Isolation and Purity Enhancement

Chromatography is a powerful and widely used method for the purification of peptides and their derivatives due to its high resolving power. americanpeptidesociety.org The choice of chromatographic technique depends on the specific properties of the compound and the impurities to be removed. mdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is one of the most effective methods for purifying peptides and their derivatives. americanpeptidesociety.org This technique separates molecules based on their hydrophobicity. slideshare.net A non-polar stationary phase (commonly C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). polypeptide.com A gradient of increasing organic solvent concentration is used to elute the compounds from the column, with more hydrophobic compounds eluting later. nestgrp.com

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. gilson.com Since peptides contain ionizable groups, their charge is dependent on the pH of the mobile phase. mdpi.com For a compound like H-Lys(Z)-Pro-OMe, which has a free amino group, cation exchange chromatography would be a suitable choice. In this technique, the positively charged peptide binds to a negatively charged stationary phase and is eluted by increasing the salt concentration or changing the pH of the mobile phase. gilson.com

Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size. americanpeptidesociety.org This technique is useful for removing impurities that are significantly different in size from the target peptide, such as aggregated material or small molecule reagents. americanpeptidesociety.org

| Chromatographic Technique | Principle of Separation | Stationary Phase Examples | Mobile Phase Considerations | Key Advantages |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | C8, C18 silica (B1680970) | Water/Acetonitrile gradient with TFA | High resolution, excellent for purity enhancement americanpeptidesociety.orgpolypeptide.com |

| Ion-Exchange Chromatography (IEX) | Net Charge | Sulfopropyl (SP), Quaternary Ammonium (Q) | pH and salt concentration gradients | Effective for separating charged species mdpi.comgilson.com |

| Size-Exclusion Chromatography (SEC) | Molecular Size | Porous polymer or silica-based media | Isocratic elution with a suitable buffer | Useful for removing aggregates and small molecules americanpeptidesociety.org |

Non-Chromatographic Purification Strategies (e.g., Precipitation, Extraction, Trituration)

While chromatography offers high-resolution purification, non-chromatographic methods can be valuable for initial cleanup, enrichment of the target compound, or as an alternative to chromatography, especially at a larger scale. nih.govnih.gov

Precipitation is a technique where the target compound is selectively precipitated from a solution by adding a non-solvent or changing the solution conditions (e.g., pH, temperature). For peptides, precipitation can be induced by adding salts (salting out) or organic solvents. nestgrp.com This can be an effective way to remove highly soluble impurities.

Liquid-Liquid Extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. Following the synthesis of H-Lys(Z)-Pro-OMe, an extraction workup is often employed to remove water-soluble impurities. For instance, the reaction mixture can be washed successively with dilute acid, water, and a saturated aqueous sodium bicarbonate solution to remove unreacted starting materials and coupling by-products before the final deprotection step. prepchem.com

Trituration involves washing the crude solid or oil with a solvent in which the target compound is insoluble or poorly soluble, while the impurities are soluble. This process can effectively remove residual solvents and more soluble by-products, leading to an enrichment of the desired product.

| Non-Chromatographic Technique | Principle | Application in this compound Purification | Key Advantages |

| Precipitation | Differential Solubility | Selective precipitation from a solution by adding a non-solvent. | Can be cost-effective for large-scale initial purification. nih.govnih.gov |

| Liquid-Liquid Extraction | Differential Solubility in Immiscible Liquids | Removal of water-soluble impurities and by-products from the reaction mixture. prepchem.com | Simple, rapid, and effective for initial workup. nestgrp.com |

| Trituration | Differential Solubility | Washing the crude product with a solvent to remove soluble impurities. | Useful for removing residual reagents and improving product purity. |

Advanced Characterization and Structural Elucidation of H Lys Z Pro Ome Trifluoroacetate

Spectroscopic Analysis for Comprehensive Structural Confirmation

Spectroscopic techniques provide a detailed view of the molecular framework of H-Lys(Z)-Pro-OMe trifluoroacetate (B77799), from the atomic connectivity to the three-dimensional arrangement of its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for H-Lys(Z)-Pro-OMe

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of peptides. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the peptide's conformation.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the presence of key structural motifs within H-Lys(Z)-Pro-OMe trifluoroacetate.

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring atoms. Key expected signals include those from the aromatic protons of the benzyloxycarbonyl (Z) protecting group, the distinct protons of the lysine (B10760008) side chain and backbone, the characteristic upfield protons of the proline ring, and the singlet corresponding to the methyl ester (OMe) group.

The ¹³C NMR spectrum complements the proton data by showing the chemical shifts of all unique carbon atoms. Characteristic signals are expected for the carbonyl carbons of the peptide bond, the Z-group urethane (B1682113), and the methyl ester. The aliphatic carbons of the lysine and proline residues also appear in distinct regions of the spectrum. The trifluoroacetate counterion is typically observed as a quartet in the ¹³C spectrum due to coupling with the three fluorine atoms.

Table 1: Expected ¹H NMR Chemical Shift Ranges for H-Lys(Z)-Pro-OMe

| Protons | Expected Chemical Shift (ppm) |

|---|---|

| Z-group (aromatic) | 7.20 - 7.40 |

| Z-group (benzyl CH₂) | ~5.10 |

| Lys α-CH | 4.10 - 4.30 |

| Pro α-CH | 4.30 - 4.50 |

| Pro δ-CH₂ | 3.50 - 3.70 |

| OMe (methyl ester) | ~3.70 |

| Lys ε-CH₂ | ~3.10 |

| Pro β, γ-CH₂ | 1.80 - 2.20 |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for H-Lys(Z)-Pro-OMe

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Peptide Carbonyl | 170 - 174 |

| Ester Carbonyl | 172 - 175 |

| Z-group Carbonyl | ~156 |

| Z-group (aromatic) | 127 - 137 |

| Pro α-C | ~60 |

| Lys α-C | ~54 |

| OMe (methyl ester) | ~52 |

| Lys ε-C | ~40 |

While 1D NMR suggests the presence of functional groups, 2D NMR techniques are essential to piece together the full molecular structure and analyze its spatial arrangement.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing the spin systems within the lysine and proline residues, confirming the connectivity from the α-proton through the side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This powerful technique allows for the definitive assignment of each proton signal to its corresponding carbon atom, confirming the carbon skeleton of the dipeptide.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the peptide's conformation. For instance, it can reveal the cis/trans isomerization of the Lys-Pro peptide bond and show spatial proximities between the Z-group protons and the peptide backbone.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for obtaining structural information through controlled fragmentation.

In a typical experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. Fragmentation of the parent ion provides a pattern of daughter ions that can be pieced together to confirm the amino acid sequence and the identity of the protecting groups. Common fragmentation patterns for peptides include the formation of b- and y-ions from cleavage of the peptide bond. For this specific dipeptide, fragmentation would also involve the characteristic loss of the Z-group and the methyl ester.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of the compound. For H-Lys(Z)-Pro-OMe, HRMS can readily distinguish its chemical formula from other potential impurities or side products with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for H-Lys(Z)-Pro-OMe Cation

| Ion | Chemical Formula | Calculated m/z |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

For this compound, the IR spectrum would display characteristic absorption bands that confirm its key structural components. These include strong carbonyl (C=O) stretching bands for the ester, the urethane of the Z-group, and the amide of the peptide bond. Additionally, N-H stretching vibrations from the amine and amide groups, and C-H stretching from the aliphatic and aromatic portions of the molecule would be prominent. The trifluoroacetate ion also contributes strong, characteristic C-F and C=O stretching bands.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine/Amide N-H | Stretch | 3200 - 3400 |

| Aromatic/Aliphatic C-H | Stretch | 2850 - 3100 |

| Ester/Amide/Urethane C=O | Stretch | 1630 - 1750 |

| Trifluoroacetate C=O | Stretch | ~1670 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Chromatographic Methodologies for Purity Assessment

Chromatographic methods are indispensable for the qualitative and quantitative analysis of this compound. These techniques separate the target compound from impurities, starting materials, and by-products, providing a detailed profile of the sample's composition.

HPLC is a high-resolution chromatographic technique used for the separation, identification, and quantification of components in a mixture. phmethods.net For peptide analysis, HPLC offers excellent precision, selectivity, and sensitivity. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of peptides. nih.govhplc.eu In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. For this compound, a C18 column is a suitable choice for the stationary phase due to its hydrophobicity, which allows for effective interaction with the peptide. nih.govharvardapparatus.com

The mobile phase typically consists of a mixture of water and an organic modifier, usually acetonitrile, with an acid additive like trifluoroacetic acid (TFA). hplc.euchromforum.org TFA acts as an ion-pairing agent, improving peak shape and resolution. A gradient elution, where the concentration of the organic modifier is increased over time, is generally employed to ensure the efficient elution of all components, from hydrophilic impurities to the more hydrophobic peptide. nih.gov

The purity of this compound can be determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area in the chromatogram. Quantification can be achieved by comparing the peak area of the sample to that of a reference standard of known concentration.

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | C18, 5 µm, 300 Å pore size | The C18 stationary phase provides the necessary hydrophobicity for retaining the protected dipeptide. The 300 Å pore size is suitable for peptides of this size. harvardapparatus.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape and resolution. hplc.eu |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is the organic modifier that elutes the peptide from the column. |

| Gradient | 5% to 95% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 220 nm and 254 nm | The peptide bond absorbs at around 220 nm, while the benzyloxycarbonyl (Z) protecting group provides absorbance at 254 nm. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

H-Lys(Z)-Pro-OMe is composed of two chiral amino acids, L-lysine and L-proline. During synthesis, racemization can occur, leading to the formation of diastereomers (e.g., D-Lys-L-Pro, L-Lys-D-Pro, D-Lys-D-Pro). Chiral HPLC is a powerful technique to separate and quantify these stereoisomers. mdpi.com

For proline-containing peptides, specific chiral stationary phases (CSPs) are required. Cinchona alkaloid-derived zwitterionic CSPs, such as CHIRALPAK ZWIX, have been shown to be effective in the direct stereoselective resolution of small peptides. chiraltech.com The separation mechanism involves a combination of ionic and other interactions between the analyte and the chiral selector on the stationary phase. The mobile phase for such separations often consists of methanol (B129727) with a small percentage of water and additives to control the ionization state of the analytes and the stationary phase. chiraltech.com The ability to separate these diastereomers is crucial for ensuring the stereochemical integrity of the final peptide product. impactfactor.org

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | CHIRALPAK ZWIX(+) or ZWIX(-) | These zwitterionic chiral stationary phases are designed for the separation of amino acids and small peptides. chiraltech.com |

| Mobile Phase | Methanol/Water with acidic or basic additives | The mobile phase composition is critical for achieving chiral recognition by influencing the ionization of both the analyte and the stationary phase. chiraltech.com |

| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize resolution and analysis time. |

| Detection | UV at 220 nm | Detection of the peptide bond. |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for preliminary purity assessment. nih.gov In the synthesis of H-Lys(Z)-Pro-OMe, TLC can be used to track the consumption of the starting materials (H-Pro-OMe and Z-Lys-OH) and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), alongside the starting materials as references. The plate is then developed in a suitable solvent system. The choice of the solvent system is critical and is determined based on the polarity of the compounds to be separated. For protected peptides, a mixture of a nonpolar solvent (like chloroform (B151607) or dichloromethane) and a polar solvent (like methanol or ethyl acetate) is often used. nih.govsigmaaldrich.com

After development, the plate is visualized. Since H-Lys(Z)-Pro-OMe contains a UV-active benzyloxycarbonyl group, it can be visualized under UV light (254 nm). Additionally, staining with reagents like ninhydrin (B49086) (which reacts with primary amines) or potassium permanganate (B83412) can be used to visualize the spots. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. The relative purity can be estimated by the presence of a single spot for the product. biotage.com

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | A common stationary phase for the separation of moderately polar organic compounds. |

| Mobile Phase | Chloroform:Methanol (9:1 v/v) | This solvent system provides good separation for many protected amino acids and dipeptides. sigmaaldrich.com |

| Visualization | UV light (254 nm) | To visualize the Z-protecting group. |

| Ninhydrin stain | To detect the free amine of the lysine residue after deprotection or as a starting material. |

Applications of H Lys Z Pro Ome Trifluoroacetate in Complex Molecular Syntheses

Integration into Larger Peptide and Protein Mimetics

The unique combination of protecting groups in H-Lys(Z)-Pro-OMe makes it an ideal candidate for incorporation into larger molecular structures through various peptide synthesis strategies. Its bifunctional nature allows for controlled, sequential reactions at either the N-terminus or, after deprotection, the C-terminus and lysine (B10760008) side-chain.

Use as a Building Block in the Synthesis of Oligopeptides via SPPS

While H-Lys(Z)-Pro-OMe trifluoroacetate (B77799) itself, with its free amino group, is not directly used as a building block in standard Fmoc- or Boc-based Solid-Phase Peptide Synthesis (SPPS), its N-α-acylated counterpart, such as Fmoc-Lys(Z)-Pro-OH, is a valuable dipeptide for SPPS. The use of dipeptide building blocks is a well-established strategy to overcome challenges associated with stepwise synthesis, such as difficult coupling reactions or the formation of side products.

The incorporation of a Pro residue can sometimes lead to incomplete couplings or diketopiperazine formation, a side reaction that truncates the growing peptide chain. Using a pre-formed dipeptide like Fmoc-Lys(Z)-Pro-OH can circumvent these issues. Once the dipeptide is coupled to the resin-bound peptide chain, the Fmoc group is removed, and synthesis continues. The Z group on the lysine side-chain is orthogonal to the Fmoc/tBu strategy, remaining stable during the repetitive base treatments for Fmoc removal and the final acid cleavage from the resin. iris-biotech.de

Table 1: Orthogonality of Protecting Groups in Peptide Synthesis

| Protecting Group | Protected Function | Cleavage Conditions | Stability |

|---|---|---|---|

| Fmoc | α-Amino | 20% Piperidine in DMF | Acidic conditions, Hydrogenolysis |

| Boc | α-Amino, Lys(ε-amino) | Strong Acid (e.g., TFA) | Basic conditions, Hydrogenolysis |

| Z (Cbz) | Lys(ε-amino) | Catalytic Hydrogenolysis, HBr/AcOH | Strong Acid (TFA), Basic conditions |

| tBu | Side-chain OH, COOH | Strong Acid (e.g., TFA) | Basic conditions, Hydrogenolysis |

| OMe | C-terminal COOH | Saponification (e.g., NaOH) | Acidic conditions, Hydrogenolysis |

This table illustrates the different conditions required for the removal of common protecting groups, highlighting the strategic orthogonality that allows for selective deprotection.

Application in Solution-Phase Fragment Condensation Strategies

Solution-phase fragment condensation is a powerful technique for synthesizing large peptides, where smaller, protected peptide fragments are coupled together in solution. springernature.com H-Lys(Z)-Pro-OMe trifluoroacetate is ideally suited to act as the "amino-component" in such a strategy. Its free α-amino group can be coupled with the activated C-terminus of another protected peptide fragment. nih.govsigmaaldrich.com

For example, a protected peptide fragment (Fragment A), prepared with a C-terminal carboxylic acid, can be activated using coupling reagents like DCC/HOBt or HATU. This activated fragment is then reacted with H-Lys(Z)-Pro-OMe (Fragment B) to form a larger peptide. The methyl ester on the proline residue and the Z-group on the lysine side-chain prevent unwanted side reactions during this coupling step. Following the condensation, the methyl ester can be selectively removed via saponification to yield a free C-terminal carboxyl group, allowing for further elongation if required. nih.gov This approach is particularly useful for large-scale synthesis where the purification of intermediates is more feasible than in SPPS. google.com

Precursor for N-to-C Directional Peptide Elongation

The fundamental role of this compound is as a starting point for N-to-C directional peptide elongation in solution-phase synthesis. In this biomimetic approach, the peptide chain is built from the N-terminus towards the C-terminus. acs.org The free α-amino group of the dipeptide is acylated by an N-protected and C-activated amino acid. After the coupling, the N-protecting group of the newly added residue is removed, providing a new free amine for the next coupling cycle. This process is repeated to build the desired peptide sequence. The Lys(Z) and Pro-OMe groups remain intact throughout this process until a final deprotection step. The unique structural properties of the lysine side-chain are crucial, as its length is sufficient to prevent the rapid lactamization that can occur with shorter homologs like ornithine, making it ideal for such ligations. nih.gov

Synthesis of Peptidomimetics and Conformationally Constrained Peptides

The Lys-Pro motif is a key structural element in many biologically active peptides, often inducing β-turns and other defined secondary structures. H-Lys(Z)-Pro-OMe serves as a valuable starting material for creating peptidomimetics and cyclic peptides that leverage this conformational influence.

Role in Scaffold Design for Advanced Chemical Entities

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or oral bioavailability. The H-Lys(Z)-Pro-OMe dipeptide can be used as a core scaffold for building such molecules. The Lys-Pro sequence itself acts as a β-turn mimetic, which is a common recognition motif in protein-protein interactions.

After incorporating the dipeptide into a larger molecule, the orthogonal protecting groups can be selectively removed to introduce further modifications. For instance, after deprotection of the Z-group, the ε-amino group of the lysine residue can be used as a handle for attaching other functionalities, such as polyethylene (B3416737) glycol (PEG), lipids, or other pharmacophores, creating complex, branched, or conjugated chemical entities. rsc.org This strategy allows for the development of advanced molecular scaffolds with tailored properties for therapeutic or diagnostic applications.

Incorporation into Cyclic Peptide Architectures and Analogues

Cyclic peptides are of great interest in drug discovery due to their high affinity, selectivity, and enhanced metabolic stability compared to their linear counterparts. google.comnih.gov The H-Lys(Z)-Pro-OMe dipeptide is a useful building block for the synthesis of linear precursors destined for cyclization.

A linear peptide containing the Lys(Z)-Pro sequence can be assembled using the methods described above. Subsequently, cyclization can be achieved through several strategies:

Head-to-tail cyclization: After removal of the N-terminal and C-terminal protecting groups of the linear precursor, an amide bond is formed between the terminal amino and carboxyl groups.

Side-chain cyclization: The ε-amino group of the lysine residue (after Z-group removal) can be used as an anchor point to form a lactam bridge with a C-terminal carboxyl group or a side-chain of another amino acid like aspartic or glutamic acid. nih.gov

The presence of proline in the sequence can facilitate the cyclization process by pre-organizing the linear peptide into a conformation that is favorable for ring closure. The resulting cyclic peptides containing the Lys-Pro motif are explored as inhibitors for various biological targets, such as enzymes or protein-protein interactions. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | C₂₀H₂₉N₃O₅ · CF₃COOH |

| Nα-Fmoc-Nε-benzyloxycarbonyl-L-lysyl-L-proline | Fmoc-Lys(Z)-Pro-OH |

| Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine | Boc-Lys(Z)-OH |

| Nε-Benzyloxycarbonyl-L-lysine methyl ester | H-Lys(Z)-OMe |

| Fluorenylmethyloxycarbonyl | Fmoc |

| tert-Butoxycarbonyl | Boc |

| Benzyloxycarbonyl | Z or Cbz |

| tert-Butyl | tBu |

| Methyl ester | OMe |

| Trifluoroacetic acid | TFA |

| Dicyclohexylcarbodiimide (B1669883) | DCC |

| 1-Hydroxybenzotriazole (B26582) | HOBt |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP |

Contribution to Chemical Library Synthesis and Combinatorial Chemistry

Combinatorial chemistry is a powerful strategy for rapidly generating large, systematically organized collections of molecules, known as chemical libraries. masterorganicchemistry.com The primary challenge in creating these libraries is controlling the reactions to produce the desired products instead of a statistical mixture of all possible combinations. libretexts.org The use of precisely protected building blocks, such as this compound, is a cornerstone of modern combinatorial synthesis. masterorganicchemistry.comiris-biotech.de

This compound is an ideal starting scaffold for the creation of diverse peptide and peptidomimetic libraries. In this context, the dipeptide serves as a constant core structure to which a variety of other chemical building blocks can be systematically added.

The synthesis of a library begins with the dipeptide's free α-amino group on the lysine residue. This amine is the sole nucleophilic site available for acylation, as all other potentially reactive groups are masked. libretexts.org The ε-amino group of the lysine side chain is protected by the stable benzyloxycarbonyl (Z) group, and the C-terminal carboxylic acid of the proline is protected as a methyl ester. This allows for the specific and high-yield coupling of a single new building block—typically a carboxylic acid or an activated amino acid—to the N-terminus.

The process can be exemplified by a "split-and-mix" synthesis strategy, a foundational technique in combinatorial chemistry. nih.gov Starting with a single batch of this compound, the chemist can split it into several portions and react each portion with a different building block (e.g., different protected amino acids). After the coupling reaction, all portions are mixed back together. This cycle of splitting, reacting, and mixing can be repeated, rapidly generating a library containing thousands to millions of unique compounds, each built upon the Lys-Pro core. The presence of the proline residue is particularly significant as its rigid five-membered ring introduces a distinct conformational kink in the peptide backbone, a structural motif common in biologically active peptides.

The table below illustrates a simplified, hypothetical first step in a library synthesis using this dipeptide as the core scaffold.

| Reaction Vessel | Scaffold | Building Block Added (R-COOH) | Resulting Tripeptide Structure |

| 1 | H-Lys(Z)-Pro-OMe | Boc-Ala-OH | Boc-Ala-Lys(Z)-Pro-OMe |

| 2 | H-Lys(Z)-Pro-OMe | Boc-Val-OH | Boc-Val-Lys(Z)-Pro-OMe |

| 3 | H-Lys(Z)-Pro-OMe | Boc-Leu-OH | Boc-Leu-Lys(Z)-Pro-OMe |

| 4 | H-Lys(Z)-Pro-OMe | Boc-Phe-OH | Boc-Phe-Lys(Z)-Pro-OMe |

This interactive table demonstrates the generation of diversity at the position preceding the Lys-Pro motif. Subsequent deprotection of the Boc group and further coupling cycles would exponentially increase the library's complexity.

Synthetic Intermediate in Complex Natural Product Synthesis

Many biologically active natural products, including certain peptides and alkaloids, are structurally complex. Their total synthesis in the laboratory is a challenging endeavor that requires a carefully planned strategy to assemble the molecule piece by piece. The Lys-Pro structural motif is present in various natural proteins, such as lysyl oxidase (LOX), an enzyme crucial for the formation of the extracellular matrix. nih.govnih.gov The synthesis of analogs or fragments of such proteins for research purposes relies on efficient methods for creating the Lys-Pro linkage.

The protecting groups on the molecule are chosen for their specific chemical stability and methods of removal. The benzyloxycarbonyl (Z) group on the lysine side chain and the methyl ester (OMe) on the proline C-terminus are robust and can withstand a variety of reaction conditions. This allows chemists to perform chemical transformations on other parts of the growing molecule without affecting these protected sites. Later in the synthesis, these groups can be removed selectively to reveal the lysine side-chain amine and the proline carboxylic acid for further reactions. For instance, the Z group is typically removed by catalytic hydrogenation, while the methyl ester can be hydrolyzed under basic or acidic conditions. This orthogonality of protecting groups is a critical principle in the design of complex synthetic routes.

The unique chemical properties of the lysine side chain make it particularly well-suited for controlled peptide synthesis, as its length and structure impede unwanted intramolecular side reactions, such as lactamization, that can plague other diamino acids. nih.govacs.org This inherent chemical privilege, combined with the strategic protection offered by the this compound building block, makes it a powerful intermediate for the efficient and controlled synthesis of complex molecules.

The table below summarizes the functional components of the title compound and their roles in synthesis.

| Component | Chemical Name/Type | Function in Synthesis |

| H- | Free α-Amino Group | Primary reactive site for N-terminal peptide bond formation/chain elongation. |

| -Lys- | Lysine | Amino acid residue; its long side chain prevents unwanted lactamization. nih.govacs.org |

| -(Z) | Benzyloxycarbonyl Group | Protects the ε-amino group of the lysine side chain against undesired reactions. |

| -Pro- | Proline | Amino acid residue; introduces a rigid conformational bend into the peptide backbone. |

| -OMe | Methyl Ester | Protects the C-terminal carboxylic acid of proline against undesired reactions. |

| Trifluoroacetate | Counter-ion | Anionic salt formed with the protonated α-amino group, typically resulting from the acidic removal of a previous N-terminal protecting group (e.g., Boc). masterorganicchemistry.com |

Chemical Reactivity and Derivatization of H Lys Z Pro Ome Trifluoroacetate

Reactions at the Free N-terminus of H-Lys(Z)-Pro-OMe

The N-terminal α-amino group is a primary nucleophile, making it a prime target for various chemical modifications. Its reactivity can be selectively harnessed over the lysine (B10760008) side-chain ε-amino group, which is protected. Even in unprotected peptides, the N-terminal α-amine exhibits a lower pKa (~6-8) compared to the lysine ε-amine (~10), allowing for selective reactions under controlled pH conditions. ccspublishing.org.cnnih.gov

Amidation and Acylation Reactions for Further Elongation

The most common reaction at the N-terminus of a peptide fragment is the formation of an amide bond through acylation, which serves to elongate the peptide chain. This is a fundamental step in peptide synthesis. The free amino group of H-Lys(Z)-Pro-OMe can react with an activated carboxylic acid of another amino acid or peptide fragment to form a new peptide bond.

This acylation is typically facilitated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common strategies include the use of N-hydroxysuccinimide (NHS) esters, which react with the N-terminal amine under mild conditions (neutral to near-neutral pH) to form a stable amide bond. mdpi.com More advanced and efficient coupling reagents are widely used in modern peptide synthesis to ensure high yields and minimize side reactions like racemization. organic-chemistry.org These reagents often convert the carboxylic acid into a highly reactive intermediate in situ.

Table 1: Common Reagents for N-terminal Amidation and Acylation

| Reagent Class | Specific Examples | Key Features |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (B1669883) (DCC), Diisopropylcarbodiimide (DIC) | Used with additives like HOBt or HOSu to suppress racemization. |

| Uronium/Guanidinium Salts | HBTU, HATU, COMU | Highly efficient, fast reaction times, and low rates of epimerization. organic-chemistry.org |

| Active Esters | N-Hydroxysuccinimide (NHS) esters | Pre-activated, stable reagents that react under mild conditions. mdpi.com |

| Acid Anhydrides | Trifluoroacetic anhydride (TFAA) | Can be used with a carboxylic acid to form a mixed anhydride for acylation. nih.gov |

The resulting amide bond is exceptionally stable, providing a robust linkage for building larger, more complex peptides from the H-Lys(Z)-Pro-OMe dipeptide scaffold. mdpi.com

Reductive Amination and Conjugation Strategies

Reductive amination is a powerful method for modifying the N-terminus to introduce a secondary amine linkage, which is useful for conjugation or for creating peptide analogs with altered properties. This two-step transformation involves the reaction of the N-terminal amine with an aldehyde or ketone to form a transient imine (or Schiff base), which is then reduced by a mild reducing agent to a stable secondary amine. mdpi.com

A key advantage of this method is its high selectivity for the N-terminal α-amine over the ε-amine of lysine residues when performed under mildly acidic conditions (pH ~6-6.5). ccspublishing.org.cnnih.gov At this pH, the N-terminal amine is more nucleophilic than the largely protonated lysine side-chain amine, directing the reaction to the desired site. nih.gov

Table 2: Typical Conditions for N-terminal Reductive Amination

| Component | Example Reagents/Conditions | Purpose |

|---|---|---|

| Aldehyde/Ketone | Benzaldehyde derivatives, various alkyl aldehydes | Provides the carbon backbone for the new substituent. rsc.org |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces the imine intermediate without affecting the aldehyde. ccspublishing.org.cnmdpi.com |

| pH | 6.1 - 6.5 | Optimizes selectivity for the N-terminal α-amine. nih.gov |

| Temperature | Room Temperature | Mild conditions preserve the integrity of the peptide. rsc.org |

This strategy has been successfully applied to a wide range of peptides and proteins, achieving excellent N-terminal selectivity (>99:1) and high conversion rates for most natural amino acid residues at the N-terminus. nih.govrsc.org The secondary amine formed through reductive amination may lead to higher bioactivity in some proteins compared to the amide bond formed via acylation, potentially because it preserves the positive charge at the N-terminus. nih.govrsc.org

Transformations Involving the Methyl Ester Moiety of H-Lys(Z)-Pro-OMe

The C-terminal methyl ester is a protecting group for the carboxylic acid of the proline residue. This group can be removed or transformed to enable further modifications at the C-terminus.

Saponification and Hydrolysis to Free Carboxylic Acid

The most fundamental transformation of the methyl ester is its hydrolysis to the corresponding free carboxylic acid. This process, known as saponification when carried out under basic conditions, is a crucial step for deprotection. chegg.comcommonorganicchemistry.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon.

Mild reaction conditions are essential to prevent side reactions, particularly racemization at the α-carbon of the C-terminal amino acid (proline, in this case). google.comcdnsciencepub.com While peptide bonds are also susceptible to hydrolysis, the ester group is significantly more reactive under basic conditions, allowing for selective cleavage. chegg.com Lithium hydroxide (LiOH) is often preferred for the saponification of peptide esters as it can effectively cleave the ester under mild conditions, minimizing the risk of racemization. google.com

Table 3: Common Conditions for Methyl Ester Saponification

| Reagent | Solvent System | Temperature | Key Considerations |

|---|---|---|---|

| Lithium Hydroxide (LiOH) | THF/Water, Dioxane/Water | 0 °C to Room Temperature | Preferred for sensitive peptides to minimize racemization. google.com |

| Sodium Hydroxide (NaOH) | Methanol (B129727)/Water, THF/Water | 0 °C to Room Temperature | A common and cost-effective choice. commonorganicchemistry.comnih.gov |

| Acidic Hydrolysis (e.g., HCl) | Water | Elevated Temperature | Less common for peptides due to harsh conditions and potential for side-chain deprotection. commonorganicchemistry.commnstate.edu |

Once deprotected, the free carboxylic acid can be used for subsequent coupling reactions to extend the peptide chain from the C-terminus or for conjugation to other molecules.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, effectively converting one type of ester into another. wikipedia.org For H-Lys(Z)-Pro-OMe, this means the methyl group can be replaced by a different organic group (e.g., ethyl, benzyl (B1604629), etc.) by reacting the peptide with the corresponding alcohol (e.g., ethanol, benzyl alcohol).

These reactions are typically catalyzed by either an acid or a base. wikipedia.org To drive the reaction to completion, it is often necessary to use a large excess of the new alcohol or to remove the methanol byproduct as it is formed. wikipedia.org A mild and effective method for peptide esters involves treatment with anhydrous HCl dissolved in the desired alcohol. This approach has been shown to work with various primary and secondary alcohols, including ethanol, 2-propanol, and benzyl alcohol, yielding the corresponding peptide esters in good purity. ysu.am

Table 4: Methods for Transesterification of Peptide Esters

| Catalyst/Method | Alcohol | Conditions |

|---|---|---|

| Anhydrous HCl | Ethanol, 2-Propanol, Benzyl alcohol | Room temperature, 2-5 hours. ysu.am |

| Calcium Acetate (B1210297) | Methanol | Used to catalyze transesterification of various protected peptide esters. nih.gov |

| Base Catalysis | Various alcohols | Requires careful control to avoid saponification. wikipedia.org |

This reaction is useful for creating a variety of peptide ester prodrugs, which can improve properties like membrane permeability. ysu.am

Formation of Peptide Thioesters

Peptide thioesters are critical intermediates in protein chemistry, most notably for their use in Native Chemical Ligation (NCL), a method for joining unprotected peptide fragments to synthesize large proteins. bioon.comnih.gov The C-terminal methyl ester of H-Lys(Z)-Pro-OMe can serve as a precursor for generating a thioester.

While direct conversion of a stable alkyl ester to a thioester can be challenging, several synthetic strategies have been developed. One prominent approach involves an intramolecular N-to-S acyl shift. bioon.com In this strategy, a special auxiliary group containing a thiol, such as an N-(2-mercaptobenzyl) group, is incorporated into the peptide backbone. Under acidic conditions (e.g., with trifluoroacetic acid, TFA), the peptide bond undergoes an intramolecular rearrangement to form a thioester intermediate. This intermediate is then trapped by an external thiol, such as 3-mercaptopropionic acid (MPA) or sodium 2-mercaptoethanesulfonate (MESNa), to release the desired peptide thioester. bioon.comcore.ac.uk This method cleverly avoids the instability of a thioester bond during standard solid-phase peptide synthesis. bioon.com

Another strategy utilizes bis(2-sulfanylethyl)amide (SEA) chemistry, where a C-terminal SEA group rearranges in aqueous solution to form a thioester, which can then undergo thiol exchange to yield the final product. nih.gov

Table 5: Strategies for Peptide Thioester Synthesis

| Method | Key Reagents/Intermediates | Mechanism |

|---|---|---|

| N-S Acyl Shift | Thiol-containing auxiliary (e.g., Dmmb group), external thiol (e.g., MESNa) | Acid-mediated intramolecular N-to-S acyl shift followed by intermolecular thiol exchange. bioon.com |

| SEA Chemistry | C-terminal bis(2-sulfanylethyl)amide (SEA) group, external thiol (e.g., MPA) | Spontaneous N-S acyl shift of the SEA group in solution, followed by thiol exchange. nih.gov |

These advanced methods enable the conversion of peptide precursors, including those derived from ester-linked resins, into the valuable thioester building blocks required for modern protein synthesis.

Chemical Modifications Involving the Z-Protecting Group

The benzyloxycarbonyl (Z or Cbz) group on the side chain of the lysine residue in H-Lys(Z)-Pro-OMe trifluoroacetate (B77799) is a critical protecting group in peptide synthesis. Its removal is a key step to unmask the amine functionality for subsequent reactions, such as peptide bond formation or other derivatizations. The Z-group is known for its stability under various conditions but can be selectively cleaved using specific chemical methods, primarily through hydrogenolysis or acidolysis.

Catalytic Hydrogenation for Deprotection (e.g., using Pd/C)

Catalytic hydrogenation is a widely employed method for the deprotection of the benzyloxycarbonyl (Z) group due to its mild, clean, and efficient nature. nih.gov This reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). mdpi.comscilit.com The process yields the deprotected amine, toluene (B28343), and carbon dioxide as byproducts, which are volatile and easily removed, simplifying the purification process.

The general reaction for the deprotection of H-Lys(Z)-Pro-OMe is as follows: H-Lys(Z)-Pro-OMe + H₂ --(Pd/C)--> H-Lys-Pro-OMe + Toluene + CO₂

Research findings indicate that this method is highly effective for Z-group removal from various amino acids and peptides. mdma.ch While conditions can be optimized for specific substrates, standard protocols often involve dissolving the protected peptide in a suitable solvent like methanol, ethanol, or formic acid and treating it with a catalytic amount of 10% Pd/C under a hydrogen atmosphere. mdpi.commdma.ch

An alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH). organic-chemistry.org In this approach, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the catalyst. mdma.ch Common hydrogen donors include formic acid, ammonium formate, and triethylsilane (TES). mdma.chorganic-chemistry.org The use of formic acid with 10% Pd/C is particularly advantageous as formic acid serves as both the hydrogen donor and an excellent solvent for most peptides, allowing for rapid reactions, often completing in minutes. mdma.ch Similarly, the triethylsilane/Pd-C system offers a rapid and efficient deprotection under mild, neutral conditions at room temperature. organic-chemistry.org

| Method | Catalyst | Hydrogen Source | Solvent | Typical Conditions | Ref. |

| Standard Hydrogenation | 10% Pd/C | H₂ gas (1 atm) | Methanol, Ethanol | Room Temperature | mdpi.comscilit.com |

| Transfer Hydrogenation | 10% Pd/C | Formic Acid (HCOOH) | Formic Acid | Room Temperature, <10 min | mdma.ch |

| Transfer Hydrogenation | Pd/C | Triethylsilane (TES) | Methanol, Chloroform (B151607) | Room Temperature, <10 min | organic-chemistry.org |

Acid-Labile Removal Mechanisms (e.g., using HBr/TFA, TFMSA/TFA)

Strong acidic conditions provide an alternative route for cleaving the stable Z-group, particularly when the peptide contains functional groups that are sensitive to catalytic hydrogenation (e.g., sulfur-containing residues or certain double bonds). This method relies on acid-catalyzed cleavage of the benzyl-oxygen bond.

A classic reagent for this purpose is a solution of hydrogen bromide (HBr) in glacial acetic acid. This potent reagent effectively removes the Z-group, but its harshness can sometimes lead to side reactions if not carefully controlled.

Modern peptide synthesis often employs "superacids," which are exceptionally strong acids capable of cleaving very stable protecting groups. google.com A common system is trifluoromethanesulfonic acid (TFMSA), often referred to as triflic acid, used in conjunction with trifluoroacetic acid (TFA) as a solvent. sigmaaldrich.com TFA alone is typically insufficient to cleave the Z-group but serves as an excellent solvent and a moderately acidic medium. thermofisher.com The addition of TFMSA drastically increases the acidity, facilitating cleavage.

These acid-catalyzed deprotections proceed through an SN1 or SN2 mechanism. sigmaaldrich.com In the presence of a strong acid, the carbonyl oxygen of the carbamate is protonated, which weakens the benzyl-oxygen bond. This facilitates the departure of the stable benzyl cation, which is subsequently trapped by nucleophilic "scavengers" present in the reaction mixture to prevent it from reacting with sensitive residues in the peptide. google.comthermofisher.com Common scavengers include thioanisole or dimethyl sulfide (DMS). google.comsigmaaldrich.com The "low-high" TFMSA procedure involves initial treatment with a low concentration of TFMSA to favor a milder SN2 mechanism, followed by a higher concentration to ensure complete deprotection. sigmaaldrich.com

| Reagent System | Acid | Solvent / Co-reagent | Scavenger | Mechanism | Ref. |

| Hydrogen Bromide | HBr (33%) | Acetic Acid | - | Acidolysis | sigmaaldrich.com |

| TFMSA/TFA | Trifluoromethanesulfonic acid (TFMSA) | Trifluoroacetic acid (TFA) | Dimethyl sulfide (DMS), Thioanisole | SN1 / SN2 Acidolysis | google.comsigmaaldrich.com |

Theoretical and Computational Investigations of H Lys Z Pro Ome Trifluoroacetate

Conformational Analysis and Dynamics

The three-dimensional structure of a peptide is fundamental to its function and reactivity. For a relatively small and flexible molecule like H-Lys(Z)-Pro-OMe, computational methods are invaluable for exploring its vast conformational space. This space is defined by several key rotatable bonds and structural features.

Molecular Mechanics and Quantum Chemical Calculations (e.g., DFT)

The conformational analysis of peptides like H-Lys(Z)-Pro-OMe is approached using a combination of molecular mechanics (MM) and more accurate quantum chemical (QM) methods, such as Density Functional Theory (DFT). nyu.edunih.gov MM force fields are first used to rapidly screen a large number of potential structures, identifying low-energy candidates. nih.gov These candidates are then subjected to higher-level DFT calculations to refine their geometries and energies. nyu.edunih.gov

Key conformational variables for H-Lys(Z)-Pro-OMe include:

Lys-Pro Peptide Bond (ω): The peptide bond involving the imino nitrogen of proline can exist in either a trans (ω ≈ 180°) or cis (ω ≈ 0°) conformation. Unlike most other peptide bonds where the trans form is overwhelmingly favored, the energy difference for the X-Pro bond is small, leading to significant populations of both isomers. imrpress.com

Lysine (B10760008) Side-Chain Dihedrals (χ): The flexible side chain of the lysine residue, along with its bulky Z-protecting group, has several rotatable bonds (χ1, χ2, χ3, χ4, χ5) that contribute to a multitude of possible conformations.

Protecting Groups: The orientation of the C-terminal methyl ester (OMe) and the large, aromatic benzyloxycarbonyl (Z) group also significantly impacts the conformational preferences through steric and electronic effects.

DFT calculations, often incorporating dispersion corrections (e.g., B3LYP-D3), can predict the relative stabilities of these different conformers. nyu.edu The solvent environment is also a critical factor and is typically modeled using implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov Theoretical studies on similar N-acetyl-N′-methylprolineamide systems show that while intramolecular hydrogen bonds may stabilize certain conformers in the gas phase, the conformational equilibrium in solution is a complex interplay of hyperconjugative, steric, and electrostatic effects that are highly sensitive to solvent polarity.

Table 1: Hypothetical Relative Energies of Key H-Lys(Z)-Pro-OMe Conformers from DFT Calculations

This interactive table illustrates typical energy differences (in kcal/mol) for major conformational states of a Lys-Pro dipeptide, as would be predicted by DFT calculations in a simulated aqueous environment. The trans conformation of the peptide bond is generally more stable, and the proline pucker preference can be influenced by the isomeric state of the peptide bond.

| Lys-Pro Isomer | Proline Pucker | Relative Energy (kcal/mol) | Population (%) |

| trans | Cγ-exo (UP) | 0.00 | 75.8 |

| trans | Cγ-endo (DOWN) | 0.25 | 20.1 |

| cis | Cγ-exo (UP) | 1.50 | 2.5 |

| cis | Cγ-endo (DOWN) | 1.35 | 1.6 |

Correlation with Experimental Spectroscopic and Structural Data (e.g., NMR, X-ray crystallography of related peptides)

Computational models are validated and refined by comparing their predictions to experimental data. youtube.com Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying peptide conformation in solution. imrpress.com

Key correlations include:

Cis-Trans Isomerization: The slow interconversion between the cis and trans isomers of the Lys-Pro bond on the NMR timescale allows for the observation of distinct signals for each state. researchgate.netnih.gov The ratio of the integrated peak intensities in ¹H or ¹³C NMR spectra provides a direct measure of the cis/trans population ratio, which can be compared to the relative energies predicted by DFT. researchgate.net

Nuclear Overhauser Effect (NOE): NOESY experiments detect through-space interactions between protons that are close to each other (< 5 Å). Specific NOE patterns, such as a strong signal between the α-proton of Lys and the δ-protons of Pro, are characteristic of a trans peptide bond, while an interaction between the α-protons of both residues indicates a cis bond. nih.gov These distances can be directly compared with those from computationally generated models.

Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is determined by the peptide's conformation. Differences in ¹³Cβ and ¹³Cγ chemical shifts in proline are reliable indicators of its ring pucker. nih.gov Comparing experimental shifts with those calculated for different conformers helps to identify the predominant solution-state structure.

X-ray crystallography provides the most definitive structural data for molecules in the solid state. wikipedia.orgresearchgate.net Although a crystal structure for H-Lys(Z)-Pro-OMe trifluoroacetate (B77799) specifically may not be available, structures of related protected peptides offer crucial benchmarks. iisc.ac.innih.gov By comparing the bond lengths, bond angles, and dihedral angles from a crystal structure with those of a DFT-optimized geometry, the accuracy of the computational method can be rigorously assessed. iisc.ac.in

Table 2: Example of Correlation between Computational and Experimental Data for a Dipeptide

This table shows how key dihedral angles predicted by DFT for a low-energy conformer could be compared against experimental values obtained from NMR (via Karplus relationships and NOE constraints) or X-ray crystallography of a related compound.

| Dihedral Angle | Computational (DFT) | Experimental (NMR/X-ray) |

| Lys (Φ) | -70° | -65° ± 10° |

| Lys (Ψ) | 145° | 150° ± 15° |

| Lys-Pro (ω) | 178° (trans) | trans (from NOE) |

| Pro (Ψ) | 140° | 135° ± 15° |

Reaction Mechanism Studies Related to H-Lys(Z)-Pro-OMe

Computational chemistry is instrumental in elucidating the detailed reaction pathways for the formation of the Lys-Pro peptide bond, providing insights that are often inaccessible through experimental means alone.

Computational Modeling of Peptide Coupling Reactions

The synthesis of H-Lys(Z)-Pro-OMe involves the formation of a peptide bond between a suitably protected and activated lysine derivative (e.g., Boc-Lys(Z)-OH or Fmoc-Lys(Z)-OH) and H-Pro-OMe. Computational studies, typically using DFT, can model this complex process. nih.goviastate.edu

The reaction is generally mediated by a coupling reagent, such as a carbodiimide (B86325) (e.g., DCC or EDC), which activates the carboxylic acid of the lysine derivative. The mechanism involves several key steps that can be modeled to determine the structures of intermediates and the energy barriers of transition states: nih.gov

Activation: The carboxylate of the N-protected lysine attacks the carbodiimide to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The secondary amine of H-Pro-OMe attacks the activated carbonyl carbon of the O-acylisourea.

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Product Formation: The tetrahedral intermediate collapses, forming the new Lys-Pro peptide bond and releasing the carbodiimide byproduct as a urea.

Computational modeling can map the potential energy surface of this reaction, identifying the lowest energy pathway and the structures of all intermediates and transition states. iastate.edunsf.gov

Table 3: Key Intermediates in a Carbodiimide-Mediated Peptide Coupling Reaction